molecular formula C8H9NO3 B1530777 3-Methoxy-5-methylpicolinic acid CAS No. 1256795-11-5

3-Methoxy-5-methylpicolinic acid

Cat. No. B1530777
M. Wt: 167.16 g/mol
InChI Key: PTONMAXVFRANPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-methylpicolinic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is used for research purposes .

Scientific Research Applications

Chemosensor Development

Selective Metal Ion Detection

The synthesis and application of isatin appended rhodamine dyes, which are structurally related to picolinic acid derivatives, demonstrate their potential in selectively detecting metal ions such as Al^3+ ions. This suggests that 3-Methoxy-5-methylpicolinic acid derivatives could be tailored for specific chemosensor applications in environmental monitoring and bioanalysis due to their high sensitivity and selectivity towards certain metal ions (Anamika Dhara et al., 2014).

Medicinal Chemistry and Drug Design

Anticancer Drug Carriers

Methoxy-modified kaolinite has been studied as a novel carrier for anticancer drugs, highlighting the importance of methoxy groups in modifying material properties for drug delivery applications. This modification improves the loading capacity and controlled release of the drug, suggesting that 3-Methoxy-5-methylpicolinic acid could play a role in the development of drug delivery systems, particularly for targeted and controlled release (Daoyong Tan et al., 2017).

Tubulin Polymerization Inhibitors

Research on quinazoline derivatives for inhibiting tubulin polymerization, targeting the colchicine site, showcases the therapeutic potential of structurally related compounds in cancer treatment. This implies that derivatives of 3-Methoxy-5-methylpicolinic acid could be explored for their antitumor activities, contributing to the development of new anticancer agents (Xiao-Feng Wang et al., 2014).

Materials Science

Controlled Release Systems

The use of methoxy-modified kaolinite for high-capacity loading and controlled-release of herbicides demonstrates the utility of methoxy groups in modifying the interlayer space of kaolinite for improved guest molecule interaction. This suggests potential applications in agriculture for the controlled release of agrochemicals, which could be extended to other areas such as pharmaceuticals for drug release systems (Daoyong Tan et al., 2015).

properties

IUPAC Name

3-methoxy-5-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(12-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTONMAXVFRANPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-methylpicolinic acid

CAS RN

1256795-11-5
Record name 3-methoxy-5-methylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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